2-[(Cyclohexylmethyl)amino]butan-1-ol
Description
2-[(Cyclohexylmethyl)amino]butan-1-ol is a secondary amine-alcohol compound featuring a cyclohexylmethyl group attached to the amino moiety of a butan-1-ol backbone. Its structure confers unique physicochemical properties, including moderate hydrophobicity from the cyclohexyl group and hydrogen-bonding capacity from the hydroxyl and amine groups.
Properties
IUPAC Name |
2-(cyclohexylmethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h10-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTXWIOLQIBLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexylmethyl)amino]butan-1-ol typically involves the reaction of cyclohexylmethylamine with butanal. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of butanal, followed by reduction to form the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylmethyl ketone, while reduction can produce various amines or alcohols.
Scientific Research Applications
The compound 2-[(Cyclohexylmethyl)amino]butan-1-ol, with the molecular formula and a molecular weight of 185.31 g/mol, has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry . It is characterized by a cyclohexylmethyl group attached to a butanol backbone with an amino group.
Scientific Research Applications
- Chemistry this compound serves as a reagent or intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate () or chromium trioxide ().
- Reduction The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride () or sodium borohydride ().
- Substitution The amino group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted amines or alcohols.
- Biology It is studied for its potential effects on biological systems and pathways. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
- Medicine The compound is investigated for its pharmacological properties and potential therapeutic uses.
- Industry this compound is employed in the development of new materials and chemical processes.
- Antimicrobial Activity: A study evaluated the antimicrobial properties of various diamides against Staphylococcus aureus and Enterococcus.
- Synthesis of Therapeutic Compounds: 2-amino-1-butanol, a related compound, is used as an intermediate in the synthesis of compounds with therapeutic activity against tubercle bacilli infections . Novel substituted N-(β-aminoalkyl)-amino-ethanes and their non-toxic acid-addition salts have been found to be highly useful in the treatment of tubercle bacilli infections when administered in amounts ranging from about 10 mg. to about 500 mg. per kilogram of body weight per day .
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Cyclohexylmethyl vs. Cyclopropylmethyl
- 2-[(Cyclopropylmethyl)amino]butan-1-ol (C₈H₁₇NO, MW 143.23): The cyclopropyl group introduces a highly strained three-membered ring, increasing reactivity and reducing steric bulk compared to cyclohexylmethyl.
- 2-[(Cyclohexylmethyl)amino]butan-1-ol (Estimated C₁₁H₂₃NO, MW ~185.3): The cyclohexyl group provides conformational flexibility and hydrophobicity, favoring membrane permeability and sustained activity in lipid-rich environments .
Table 1: Substituent Impact on Properties
| Property | Cyclopropylmethyl Analog | Cyclohexylmethyl Analog |
|---|---|---|
| Ring Strain | High | Low |
| LogP (Estimated) | ~1.2 | ~2.5 |
| Metabolic Stability | Moderate | High |
Chain Length Variations: Butanol vs. Ethanol
- The hydroxyl group’s proximity to the amino group may enhance intramolecular hydrogen bonding, affecting reactivity .
- Butanol Analog: A longer chain increases lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration and prolonged half-life.
Heterocyclic vs. Alicyclic Substituents
- 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol (C₈H₁₂ClN₃O, MW 201.66): The pyrimidine ring introduces aromaticity and a chloro substituent, enabling π-π stacking and dipole interactions. This makes it suitable for targeting nucleic acids or enzymes in antiviral therapies .
- Piperidine Derivatives (e.g., 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-1-ol): Nitrogen-containing piperidine rings enhance basicity, facilitating salt formation and improving bioavailability.
Table 2: Key Differences in Heterocyclic Analogs
| Compound | Aromaticity | Key Interactions | Potential Application |
|---|---|---|---|
| 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol | Yes | π-π, H-bonding | Antiviral agents |
| Piperidine Derivatives | No | Ionic, H-bonding | CNS drugs |
Steric and Electronic Effects of Substituents
- It also slightly elevates hydrophobicity (LogP ~2.7) .
- Unsubstituted Cyclohexylmethyl Analog :
- Less steric bulk allows broader target compatibility, while the unmodified cyclohexyl group maintains optimal lipid solubility.
Biological Activity
2-[(Cyclohexylmethyl)amino]butan-1-ol, also known as a cyclohexylmethyl derivative of butan-1-ol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : 199.34 g/mol
- CAS Number : 932005-24-8
Chemical Structure
The compound features a cyclohexylmethyl group attached to an amino butanol structure, which influences its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit the following actions:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, similar to other amine derivatives.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting processes such as neurotransmitter synthesis.
Pharmacological Effects
Research indicates that this compound could have several pharmacological effects, including:
- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties, though specific data on this compound is limited.
- CNS Effects : Given the structural similarity to known psychoactive compounds, it may influence central nervous system functions.
Toxicology and Safety
While comprehensive toxicological data is lacking, initial assessments indicate that compounds with similar structures can exhibit varied toxicity profiles depending on their chemical nature and dosage.
Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacterial strains | |
| CNS Modulation | Possible effects on neurotransmitter pathways | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy :
- A study explored the antimicrobial effects of related compounds, indicating a potential for this compound to inhibit bacterial growth. However, specific assays for this compound are still needed for conclusive evidence.
-
CNS Activity :
- Research on structurally similar compounds has shown significant interactions with CNS receptors, suggesting that this compound may also exhibit psychoactive properties. Further in vivo studies are required to elucidate these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
